molecular formula C10H8F2N2O2 B1604305 Ethyl 5,6-difluoro-1H-indazole-3-carboxylate CAS No. 885279-04-9

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Cat. No.: B1604305
CAS No.: 885279-04-9
M. Wt: 226.18 g/mol
InChI Key: QCEMIOUPWXULPJ-UHFFFAOYSA-N
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Description

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

    Oxidized Products: Compounds with additional oxygen-containing functional groups

    Reduced Products: Compounds with reduced functional groups

    Substituted Products: Compounds with different functional groups replacing fluorine atoms

Properties

IUPAC Name

ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEMIOUPWXULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647227
Record name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-04-9
Record name Ethyl 5,6-difluoro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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